molecular formula C12H6F5N B3052199 2,3,4,5,6-pentafluoro-N-phenylaniline CAS No. 3947-56-6

2,3,4,5,6-pentafluoro-N-phenylaniline

Cat. No.: B3052199
CAS No.: 3947-56-6
M. Wt: 259.17 g/mol
InChI Key: UKBAEJDBHSDOJU-UHFFFAOYSA-N
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Description

. It is characterized by the presence of five fluorine atoms attached to the benzene ring and an aniline group, making it a highly fluorinated aromatic amine.

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of various titanium complexes , suggesting that it may interact with metal ions or other components in these complexes.

Mode of Action

It has been noted that the compound forms metal-drug complexes . This suggests that it may interact with its targets through the formation of these complexes, potentially altering their function or activity.

Result of Action

The formation of metal-drug complexes suggests that it may have a role in modulating the activity of these complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-phenylaniline typically involves the reaction of pentafluoroaniline with phenylamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where pentafluorobenzene is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-phenylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of catalysts and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

    Substitution: Products include various substituted derivatives depending on the reagent used.

    Oxidation: Major products include nitro and nitroso derivatives.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in the development of pharmaceuticals and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluoroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.

    2,4,6-Trifluoroaniline: Contains fewer fluorine atoms and exhibits different chemical properties.

    3,5-Bis(trifluoromethyl)aniline: Contains trifluoromethyl groups instead of individual fluorine atoms.

Uniqueness

2,3,4,5,6-Pentafluoro-N-phenylaniline is unique due to its highly fluorinated structure and the presence of both aniline and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBAEJDBHSDOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401027
Record name 2,3,4,5,6-pentafluoro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-56-6
Record name 2,3,4,5,6-pentafluoro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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